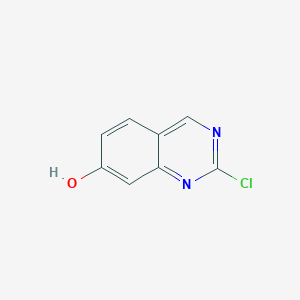
3-(Aminomethyl)pyridin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-4-ol dihydrochloride typically involves the reaction of 3-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Aminomethyl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives
科学的研究の応用
3-(Aminomethyl)pyridin-4-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Aminomethyl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metal Chelation: It can chelate metal ions, affecting their availability and reactivity in biological systems
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: A precursor to 3-(Aminomethyl)pyridin-4-ol dihydrochloride with similar chemical properties.
5-(Aminomethyl)-2-chloropyridine: Another pyridine derivative with different substitution patterns.
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: A more complex pyridine derivative with additional functional groups
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H10Cl2N2O |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
3-(aminomethyl)-1H-pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-3-5-4-8-2-1-6(5)9;;/h1-2,4H,3,7H2,(H,8,9);2*1H |
InChIキー |
KUBIGCQVHGAVOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)








